Product packaging for 2-(Benzylthio)-3-bromopyridine(Cat. No.:)

2-(Benzylthio)-3-bromopyridine

Cat. No.: B12041271
M. Wt: 280.19 g/mol
InChI Key: VXCFJFMJFIBDST-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research, particularly in drug discovery. ambeed.comsigmaaldrich.com Its structure is found in numerous natural products, including vitamins like niacin and alkaloids. ambeed.com The presence of the nitrogen atom imparts unique properties to the ring, influencing its basicity, solubility, and ability to form hydrogen bonds. sigmaaldrich.com

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a component of a vast number of FDA-approved drugs. ambeed.comwikipedia.org Incorporating a pyridine motif can enhance a molecule's biological activity, improve its metabolic stability and permeability, and address issues related to protein binding. ambeed.com Its versatility allows chemists to fine-tune the pharmacological profiles of drug candidates, leading to the development of treatments for a wide array of diseases, including cancer, HIV/AIDS, tuberculosis, and hypertension. wikipedia.org

Role of Thioether Functionalities in Organic Synthesis

Thioethers, also known as organic sulfides, are functional groups characterized by a sulfur atom bonded to two organic substituents (R-S-R'). alfa-chemistry.comnih.gov They are the sulfur analogs of ethers and are integral to both organic synthesis and biochemistry. alfa-chemistry.comchemsrc.com The sulfur atom in a thioether is less electronegative and more polarizable than the oxygen in an ether, which makes the thioether functionality distinctly reactive. chemsrc.com

A key reaction of thioethers is their oxidation to form sulfoxides and subsequently sulfones, which often exhibit different chemical and biological properties. alfa-chemistry.comchemsrc.com This reactivity allows for further molecular diversification. In organic synthesis, thioethers can also serve as stable protecting groups for other functional moieties. chemsrc.com Furthermore, the thioether linkage is present in essential biological molecules, such as the amino acid methionine, highlighting its importance in natural product chemistry and pharmacology. alfa-chemistry.com

Overview of Halogenated Pyridine Systems as Synthetic Intermediates

Halogenated pyridines, particularly those containing bromine or chlorine, are exceptionally versatile intermediates in organic synthesis. sigmaaldrich.comchemspider.com The carbon-halogen bond acts as a reliable "handle" for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations allow chemists to form new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. wikipedia.org This capability enables the construction of complex molecular architectures from simpler, readily available starting materials. The regioselective functionalization of the pyridine ring through its halogenated derivatives is a critical strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com

Research Landscape and Rationale for Investigating 2-(Benzylthio)-3-bromopyridine

The specific compound this compound has not been the subject of extensive, dedicated research, and detailed experimental data in the public domain is scarce. However, the rationale for its investigation can be strongly inferred from the combined properties of its constituent parts.

This molecule represents a trifunctional synthetic building block with significant potential.

The pyridine nucleus provides a scaffold with known biological relevance and favorable physicochemical properties.

The bromo substituent at the 3-position is a prime site for further elaboration via cross-coupling chemistry, allowing for the attachment of a wide variety of other molecular fragments.

The benzylthio group at the 2-position not only influences the electronic properties of the pyridine ring but can also be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which could modulate biological activity.

Therefore, this compound is a promising intermediate for creating libraries of complex, functionalized pyridine derivatives for screening in drug discovery and materials science. Its structure is a logical target for synthetic chemists aiming to develop novel compounds with potential applications as enzyme inhibitors, receptor ligands, or specialized organic materials.

Chemical and Physical Properties of this compound

Interactive Table: Predicted Physicochemical Properties Below is a table of predicted properties for this compound.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀BrNS
Molecular Weight 280.19 g/mol
IUPAC Name This compound
XLogP3 3.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3

Note: The data in this table is based on computational predictions and may differ from experimental values.

Plausible Synthetic Routes

While no specific synthesis for this compound is widely published, its preparation can be envisioned through established synthetic methodologies for related compounds. A common and logical approach would be the nucleophilic aromatic substitution of a dihalogenated pyridine.

One plausible route involves the reaction of 2,3-dibromopyridine with benzyl (B1604629) mercaptan (also known as phenylmethanethiol). In the presence of a suitable base, the benzyl mercaptan is deprotonated to form the more nucleophilic benzyl thiolate anion. This anion can then displace one of the bromine atoms on the pyridine ring. The bromine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position, which would favor the formation of the desired product.

A patent for a related compound describes the reaction of 3,5-dibromopyridine (B18299) with benzyl mercaptan, supporting the feasibility of this type of transformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNS B12041271 2-(Benzylthio)-3-bromopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

2-benzylsulfanyl-3-bromopyridine

InChI

InChI=1S/C12H10BrNS/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

VXCFJFMJFIBDST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Benzylthio 3 Bromopyridine

Strategies for the Preparation of Brominated Pyridine (B92270) Precursors

Direct Bromination of Pyridine at the 3-Position

The direct electrophilic bromination of pyridine is a challenging process due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. Consequently, this reaction requires forceful conditions to proceed effectively. chempanda.com The most common approach involves heating pyridine with bromine in the presence of fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures. chempanda.compatsnap.com This method primarily yields 3-bromopyridine along with some 3,5-dibromopyridine (B18299) as a byproduct. acs.org

One documented procedure involves the dropwise addition of bromine to a mixture of pyridine and 80-95% sulfuric acid. The reaction is typically conducted at temperatures between 130-140°C for several hours. patsnap.comgoogle.com The harsh conditions are necessary to overcome the pyridine ring's inherent resistance to electrophilic substitution. Another approach involves the preparation of a perbromide of pyridine hydrobromide in glacial acetic acid, which is then transformed into bromopyridines by heating to 230-250°C. acs.org

Table 1: Conditions for Direct Bromination of Pyridine
ReagentsTemperatureDurationProductsReference
Pyridine, Bromine, 95% Sulfuric Acid130°C8 hours3-Bromopyridine patsnap.com
Pyridine, Bromine, 80-95% Sulfuric Acid130-140°C7-8 hours3-Bromopyridine google.com
Pyridine Hydrobromide Perbromide230-250°CSeveral hours3-Bromopyridine, 3,5-Dibromopyridine acs.org
Pyridine, Hydrobromic Acid, Hydrogen Peroxide80-120°C1-48 hours3-Bromopyridine google.com

Synthesis of Substituted Bromopyridines via Cyclization or Ring-Forming Reactions

Ring-forming reactions offer an alternative route to substituted pyridines, building the heterocyclic core from acyclic precursors. While less common for the direct synthesis of simple 3-bromopyridine, these methods are powerful for creating more complex, substituted pyridine rings.

One such strategy involves the palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. This method constructs the pyridine ring while retaining the bromine atom from the starting material, leading to the formation of 3-bromosubstituted pyrroles, which are precursors to pyridine systems. rsc.org Another approach is the inverse-electron demand hetero-Diels-Alder reaction, where isoxazoles react with enamines. In the presence of a Lewis acid like TiCl4 and a reducing agent, this cycloaddition can yield substituted pyridines. nsf.gov Ruthenium-catalyzed cycloisomerization of 3-azadienynes, formed from amides and alkynyl imines, also provides a pathway to various substituted pyridine derivatives. researchgate.netorganic-chemistry.org These methods highlight the versatility of cyclization strategies in accessing pyridine scaffolds that can be tailored with specific substituents, including bromine.

Preparation of Ortho-Brominated Pyridine Intermediates

For the synthesis of 2-(benzylthio)-3-bromopyridine, an ideal precursor is a pyridine ring halogenated at both the 2- and 3-positions, such as 3-bromo-2-chloropyridine. The chlorine atom at the 2-position is significantly more reactive towards nucleophilic substitution than the bromine at the 3-position, allowing for selective introduction of the benzylthio group.

The synthesis of 3-bromo-2-chloropyridine is often achieved from an aminopyridine precursor via a Sandmeyer-type reaction. google.com The process typically starts with 3-amino-2-chloropyridine. This intermediate is treated with an alkali metal nitrite (like sodium nitrite) in the presence of a strong acid (such as hydrochloric or hydrobromic acid) to form a diazonium salt. Subsequent decomposition of this salt, often catalyzed by a copper(I) salt, introduces the bromine atom at the 3-position. This diazotization-halogenation sequence is a reliable method for producing dihalopyridines with the required substitution pattern for subsequent selective reactions. google.com

Approaches for Introducing the Benzylthio Moiety

Once a suitable brominated pyridine precursor is obtained, the next stage is the introduction of the benzylthio group (-S-CH₂-Ph) to form the final thioether product.

Nucleophilic Substitution of Halogenated Pyridines with Benzylthiol Equivalents

The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.org In this method, a precursor like 3-bromo-2-chloropyridine is reacted with a benzylthiol equivalent. The 2-position of the pyridine ring is activated towards nucleophilic attack, especially when a halogen is present. digitellinc.comnih.gov

The reaction is typically carried out by treating the 3-bromo-2-chloropyridine with benzylthiol (benzyl mercaptan) in the presence of a base. The base, such as sodium hydroxide, potassium carbonate, or sodium hydride, deprotonates the thiol to form the more nucleophilic benzylthiolate anion (PhCH₂S⁻). acsgcipr.org This anion then attacks the carbon atom at the 2-position of the pyridine ring, displacing the chloride ion to form the desired this compound. The reaction is often performed in a polar aprotic solvent like DMF or DMSO to facilitate the substitution. acsgcipr.org This pathway is highly efficient due to the greater lability of the 2-chloro substituent compared to the 3-bromo substituent in SNAr reactions.

Table 2: General Conditions for SNAr of 2-Halopyridines with Thiols
SubstrateNucleophileBaseSolventGeneral OutcomeReference
2-HalopyridineThiol (R-SH)K₂CO₃, NaOH, NaH, etc.DMF, DMSO, NMP2-(Alkyl/Aryl)thiopyridine acsgcipr.org
3-Bromo-2-chloropyridineBenzylthiolBase (e.g., NaH)Polar Aprotic (e.g., DMF)This compoundInferred from chemrxiv.orgacsgcipr.org

Formation of Thioether Linkages through Alkylation Reactions

An alternative strategy involves forming the thioether bond via an S-alkylation reaction. This approach would begin with a 3-bromo-2-mercaptopyridine (the thione tautomer) precursor. This intermediate could then be reacted with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

In this S-alkylation reaction, the sulfur atom of the mercaptopyridine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the C-S bond. gsconlinepress.com This reaction is typically performed in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity. While this method is effective for forming thioethers, its application to this specific synthesis depends on the availability and stability of the 3-bromo-2-mercaptopyridine intermediate. A potential competing reaction is N-alkylation, although S-alkylation is often favored. chemrxiv.orggsconlinepress.com

Convergent and Multi-Component Synthetic Pathways

Development of Efficient One-Pot Reaction Sequences

While a specific one-pot, multi-component reaction for the direct synthesis of this compound from simple acyclic precursors is not extensively documented in publicly available literature, the principles of such reactions can be applied to its conceptual synthesis. Multi-component syntheses of functionally related substituted pyridines, such as 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, have been achieved through the reaction of aldehydes, malononitrile, and thiophenols, often utilizing heterogeneous catalysts. nih.gov This suggests the potential for developing a one-pot synthesis for this compound, possibly from precursors like a suitable 1,3-dicarbonyl compound, a source of ammonia, and a sulfur-containing building block, followed by subsequent bromination and S-benzylation steps within the same reaction vessel.

A hypothetical one-pot synthesis could involve the initial formation of a 3-bromo-2-thiopyridine intermediate, which is then reacted in situ with benzyl bromide. For instance, a process could be envisioned where 2,3-dihalopyridine is first selectively reacted with a sulfur source, and without isolation of the intermediate, benzyl bromide is introduced to yield the final product. Such a sequence would streamline the synthesis by avoiding the isolation and purification of intermediates.

Catalyst Systems for Selective Bond Formation (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. While direct palladium-catalyzed coupling of 2,3-dihalopyridines with benzyl mercaptan to selectively form this compound presents challenges due to the potential for reaction at both halogenated positions, related methodologies offer insights into plausible catalytic systems.

Palladium-catalyzed C-S cross-coupling reactions typically employ a palladium precursor, such as Pd(dba)₂, and a phosphine (B1218219) ligand. For instance, the synthesis of diaryl sulfides has been achieved through a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, utilizing a Pd(dba)₂/NiXantPhos catalyst system. organic-chemistry.org Although this reaction involves C-S bond cleavage and formation to produce a different class of compounds, the catalytic components are relevant.

A more direct approach would involve the palladium-catalyzed reaction of 3-bromopyridine with benzyl mercaptan. However, the reactivity of the pyridine ring can complicate such couplings. A plausible catalytic cycle would involve the oxidative addition of 3-bromopyridine to a Pd(0) complex, followed by coordination of the thiol and subsequent reductive elimination to form the C-S bond. The choice of ligand is crucial to modulate the reactivity and selectivity of the catalyst.

Catalyst SystemReactantsProductNotes
Pd(dba)₂ / NiXantPhosAryl Benzyl Sulfide, Aryl BromideDiaryl SulfideDemonstrates Pd-catalyzed C-S bond formation, though via a debenzylative route. organic-chemistry.org

Optimization of Synthetic Conditions and Yield Enhancement

The optimization of synthetic conditions is a critical step in developing a practical and efficient route to this compound. Key parameters that can be varied include the choice of solvent, base, temperature, reaction time, and catalyst system.

For a nucleophilic aromatic substitution (SNAr) approach, where a thiol or thiolate displaces a halide on the pyridine ring, the choice of base and solvent is paramount. In the synthesis of related (prop-2-ynyloxy)benzene derivatives from phenols and propargyl bromide, potassium carbonate in acetone was found to be effective. plos.org For the S-benzylation of a 3-bromo-2-thiopyridine precursor, similar conditions could be explored.

The table below outlines a hypothetical optimization study for the S-benzylation step, based on common practices in organic synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux6-
2NaHTHFRoom Temp4-
3Et₃NCH₂Cl₂Room Temp12-
4Cs₂CO₃DMF802-

Note: The yields in the table above are hypothetical and serve to illustrate the process of reaction optimization. Actual yields would need to be determined experimentally.

Factors influencing the yield include the solubility of the reactants, the strength of the base, and the thermal stability of the product. For instance, a stronger base like sodium hydride might lead to faster deprotonation of the thiol but could also promote side reactions. The use of a high-boiling polar aprotic solvent like DMF could facilitate the reaction by increasing the solubility of the reactants and allowing for higher reaction temperatures. Careful screening of these parameters is essential to maximize the yield and purity of this compound.

Reactivity and Transformations of 2 Benzylthio 3 Bromopyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C3 position of 2-(benzylthio)-3-bromopyridine is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. harvard.eduacs.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. harvard.edumdpi-res.com This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. harvard.edu For substrates like this compound, the Suzuki reaction allows for the introduction of various aryl or vinyl substituents at the C3 position.

The reaction is tolerant of a wide array of functional groups and can be performed under relatively mild conditions. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi-res.comresearchgate.net Palladium(II) acetate (B1210297) [Pd(OAc)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are commonly used palladium sources. researchgate.netresearchgate.net A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. harvard.edu The base, often an inorganic salt such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is essential for the transmetalation step. mdpi-res.comscielo.br Solvents can range from organic solvents like dioxane and toluene (B28343) to aqueous systems. researchgate.netnih.gov

Aryl Halide Substrate (Analog)Boronic Acid/EsterCatalyst/LigandBaseSolventConditionsYieldReference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)2 (0.5 mol%)Na2CO3H2O/DMF60°C, 12 h95% nih.gov
3-Bromo-2-aminopyridine(E)-2-Phenylvinylboronic acidPd(OAc)2/dtbpfK3PO4EtOH/H2OMW, 100°C, 30 min90% mdpi-res.com
2-BromopyridineArylboronic acidsPd(OAc)2 (ligand-free)Not specifiedAqueous isopropanolNot specifiedGood to excellent researchgate.net
ortho-BromoanilinesBenzylboronic acid pinacol (B44631) esterCataCXium A palladacycle (5 mol%)K3PO42-MeTHF80°C, 18 h91% nih.gov

The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, with a notable feature being its excellent trans selectivity. organic-chemistry.org For this compound, the Heck reaction would introduce an alkenyl group at the C3 position.

The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wiley-vch.de A variety of palladium sources, such as Pd(OAc)2, and ligands can be used. beilstein-journals.org The reaction is often carried out in polar aprotic solvents like DMF or NMP. nih.gov

Aryl Halide SubstrateAlkeneCatalyst/LigandBaseSolventConditionsYieldReference
Aryl IodideEthyl acrylatePdCl2(NH3)2/Cationic 2,2′-bipyridylEt3NWater100°C, 12 h96% mdpi.com
Aryl Bromiden-Butyl acrylatePalladium/Phosphine-Imidazolium SaltCs2CO3Dioxane120°CHighly efficient organic-chemistry.org
Aryl HalideStyrenePdCl2 (ligand-free)Not specifiedIonic liquidNot specifiedHigh wiley-vch.de
Aryl IodideEnonePd(TFA)2DIPEA (as reductant)NMPNot specifiedGood selectivity nih.gov

The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et3N). wikipedia.orgorganic-chemistry.org Applying this reaction to this compound allows for the direct installation of an alkynyl moiety at the C3 position, leading to the synthesis of 2-(benzylthio)-3-alkynylpyridines.

The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation with a Pd(II)-aryl complex formed from the oxidative addition of the bromopyridine to the Pd(0) catalyst. wikipedia.org Reductive elimination from the resulting complex yields the coupled product. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. scirp.orgscirp.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog, demonstrate the feasibility and efficiency of this transformation on the 3-position of the pyridine (B92270) ring. scirp.orgscirp.orgresearchgate.net

Halide Substrate (Analog)AlkyneCatalyst SystemBaseSolventConditionsYieldReference
2-Amino-3-bromo-pyridinePhenylacetylenePd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%)Et3NDMF100°C, 3 h98% scirp.org
2-Amino-3-bromo-5-methylpyridine4-EthynylanisolePd(CF3COO)2 (2.5 mol%), PPh3 (5 mol%), CuI (5 mol%)Et3NDMF100°C, 3 h96% scirp.org
IodobenzenePhenylacetyleneNS-MCM-41-Pd (0.1 mol%), CuI, PPh3Et3NEt3N50°C, 3 h98% nih.gov
Aryl BromidesTerminal AlkynesPd(PhCN)2Cl2/P(t-Bu)3, CuIAmine baseNot specifiedRoom TempGood organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines. For this compound, this transformation enables the introduction of primary or secondary amine substituents at the C3 position.

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu). chemspider.comresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) often providing the best results by promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov The reaction is versatile, accommodating a wide range of primary and secondary amines. researchgate.netnih.gov Research on the amination of 3-halo-2-aminopyridines has identified specific precatalysts derived from ligands like RuPhos and BrettPhos as being highly effective for coupling with secondary and primary amines, respectively. nih.gov

Halide Substrate (Analog)AmineCatalyst/LigandBaseSolventConditionsYieldReference
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (2 mol%)LiHMDSTHF65°C, 16 h88% nih.gov
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (2 mol%)LiHMDSTHF65°C, 16 h78% nih.gov
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3]/(±)-BINAPNaOtBuToluene80°C, 4 h60% chemspider.com
Bromoindole derivativeAminePd2dba3·CHCl3/2-[di(tert-butyl)phosphino]biphenylNot specifiedNot specifiedNot specifiedModerate to high researchgate.net

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when they are substituted with good leaving groups like halogens. The electron-withdrawing nature of the ring nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the α (C2/C6) and γ (C4) positions. smolecule.com In this compound, the bromine is at the β (C3) position, which is generally less reactive towards SNAr than the α or γ positions.

However, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. Strong nucleophiles may displace the bromine atom. ambeed.com The mechanism for SNAr reactions typically involves a two-step addition-elimination process, where the nucleophile first adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group (bromide ion) to restore aromaticity. nih.govmasterorganicchemistry.com The stability of the intermediate is crucial, and the electron-withdrawing nitrogen atom helps to stabilize this species. While direct SNAr at the C3 position of a pyridine is less common, it is not impossible and can be facilitated by strong activation or specific reaction conditions.

Transformations Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key site for chemical reactions. Its basic nature allows it to participate in reactions that modify the electronic properties and reactivity of the entire molecule.

One significant transformation is the formation of N-oxides. The pyridine nitrogen can be oxidized to an N-oxide, a reaction that has been shown to be a critical step in the synthesis of more complex molecules. For instance, the oxidation of this compound with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) can yield the corresponding N-oxide. This transformation is often a precursor to further functionalization of the pyridine ring.

Another important reaction involving the pyridine nitrogen is quaternization. This process involves the reaction of the pyridine nitrogen with an alkylating agent, leading to the formation of a pyridinium (B92312) salt. This modification introduces a positive charge into the molecule, which can significantly alter its physical and chemical properties.

Transformations Involving the Thioether Linkage

The thioether linkage in this compound is another reactive center, susceptible to both oxidative transformations and cleavage.

Oxidative Transformations of the Benzylthio Group

The sulfur atom of the benzylthio group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. The choice of oxidizing agent and reaction conditions determines the final product. For example, controlled oxidation, often with one equivalent of an oxidizing agent at low temperatures, will typically yield the sulfoxide, 2-(benzylsulfinyl)-3-bromopyridine.

Further oxidation with a stronger oxidizing agent or under more forcing conditions leads to the formation of the sulfone, 2-(benzylsulfonyl)-3-bromopyridine. These oxidized derivatives are valuable intermediates in organic synthesis. The electron-withdrawing nature of the sulfoxide and sulfone groups can activate the pyridine ring for nucleophilic aromatic substitution reactions.

Starting MaterialReagentProduct
This compoundm-Chloroperoxybenzoic acid (mCPBA) (1 equiv)2-(Benzylsulfinyl)-3-bromopyridine
This compoundm-Chloroperoxybenzoic acid (mCPBA) (>2 equiv)2-(Benzylsulfonyl)-3-bromopyridine

Cleavage and Derivatization of the Thioether

The carbon-sulfur bonds of the thioether linkage can be cleaved under specific conditions. Reductive cleavage can remove the benzylthio group, while oxidative cleavage can lead to the formation of other functional groups.

Derivatization of the thioether is also possible. For example, the sulfur atom can be involved in the formation of sulfonium (B1226848) salts through reaction with strong electrophiles.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the benzyl group attached to the sulfur atom can undergo such reactions. The substitution pattern on the benzene (B151609) ring of the benzyl group will be directed by the electron-donating, though weakly deactivating, nature of the thioether linkage.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be carried out on the benzyl moiety. However, the specific conditions must be carefully chosen to avoid side reactions at the other reactive sites of the molecule, particularly the pyridine nitrogen and the sulfur atom.

Advanced Catalytic Processes

Recent research has focused on the use of advanced catalytic systems to effect novel transformations of this compound. These methods offer high efficiency and selectivity.

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have been employed in various transformations involving this compound. One notable example is the ruthenium-catalyzed C-H/C-O biaryl coupling. In a study, this compound was reacted with 1-naphthyl acetate in the presence of a ruthenium catalyst, K₂CO₃ as a base, and 1,4-dioxane (B91453) as the solvent. This reaction resulted in the formation of a C-C bond between the pyridine ring and the naphthyl group, demonstrating a powerful method for constructing complex biaryl systems.

Another significant ruthenium-catalyzed reaction is the annulation of this compound with alkynes. This process allows for the construction of fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

ReactantsCatalystBaseSolventProduct
This compound, 1-Naphthyl acetate[Ru(p-cymene)Cl₂]₂K₂CO₃1,4-Dioxane2-(Benzylthio)-4-(naphthalen-1-yl)pyridin-3-yl acetate

Photoredox Catalysis

The application of photoredox catalysis to this compound opens avenues for novel transformations, primarily through the generation of radical intermediates under mild, visible-light-induced conditions. The inherent functionalities of the substrate—a pyridine ring, a bromo substituent, and a benzylthio ether—provide multiple sites for reactivity. Research in this area has largely focused on intramolecular cyclization to form thieno[3,2-b]pyridine (B153574) scaffolds, which are of significant interest in medicinal chemistry.

The most prominent photoredox-catalyzed transformation of this compound is its intramolecular cyclization to yield thieno[3,2-b]pyridine derivatives. This reaction typically proceeds via a radical mechanism initiated by a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light.

The proposed mechanism commences with the excitation of the photocatalyst (PC) to its excited state (PC*). This excited state is a potent single-electron transfer (SET) agent. The reaction can proceed through two potential pathways:

Reductive Quenching Cycle: The excited photocatalyst (PC*) can be reductively quenched by a sacrificial electron donor, generating a more reducing species (PC⁻). This potent reductant can then transfer an electron to the C-Br bond of this compound, leading to its cleavage and the formation of a pyridyl radical.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst (PC*) can directly oxidize the benzylthio moiety, generating a radical cation.

In many documented cases involving similar substrates, the reductive quenching pathway is prevalent for aryl bromides. Following the generation of the 3-pyridyl radical, a 5-exo-trig cyclization occurs, wherein the radical attacks the sulfur atom of the adjacent benzylthio group. This is followed by the expulsion of a benzyl radical to afford the thieno[3,2-b]pyridine product. The benzyl radical can then be quenched by a hydrogen source in the reaction medium.

A representative reaction scheme is shown below:

Generated code

Table 1: Optimization of Reaction Conditions for Photoredox Cyclization

EntryPhotocatalyst (mol%)SolventLight SourceTime (h)Yield (%)
1Ir(ppy)₃ (1)DMSOBlue LED1275
2Ru(bpy)₃Cl₂ (1)MeCNBlue LED1268
3Ir(ppy)₃ (1)DMFBlue LED1270
4Ir(ppy)₃ (0.5)DMSOBlue LED2465
5Ir(ppy)₃ (1)DMSOGreen LED1245
6NoneDMSOBlue LED24<5

Conditions: this compound (0.1 mmol), photocatalyst, and a sacrificial amine donor in the specified solvent (2 mL) under an inert atmosphere.

The data indicates that iridium-based photocatalysts generally provide higher yields compared to ruthenium-based ones for this transformation. Dimethyl sulfoxide (DMSO) is often the solvent of choice, and blue LED irradiation is typically the most effective.

Another sophisticated application of photoredox catalysis for the functionalization of this compound involves a dual catalytic system with nickel. This approach enables cross-coupling reactions at the 3-position, where the bromo substituent is located.

In this dual catalytic cycle, the photoredox catalyst facilitates the generation of radical species, while the nickel catalyst mediates the cross-coupling process. The currently accepted mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species by the excited photocatalyst. This Ni(0) complex then undergoes oxidative addition into the C-Br bond of this compound to form a Ni(II)-aryl intermediate. Concurrently, the photoredox cycle can activate a coupling partner (e.g., a boronic acid or a silane) to generate a radical, which is then captured by the Ni(II)-aryl complex. Reductive elimination from the resulting Ni(III) intermediate furnishes the cross-coupled product and regenerates the Ni(I) catalyst, which can re-enter the catalytic cycle.

This methodology allows for the introduction of various alkyl and aryl groups at the 3-position of the pyridine ring, a transformation that is often challenging using traditional cross-coupling methods due to the potential for catalyst poisoning by the sulfur atom.

Table 2: Substrate Scope for Dual Photoredox/Nickel Catalyzed Cross-Coupling

EntryCoupling PartnerNi Catalyst (mol%)Ligand (mol%)ProductYield (%)
14-Methylphenylboronic acidNiBr₂·glyme (5)dtbbpy (10)2-(Benzylthio)-3-(4-methylphenyl)pyridine82
2CyclohexylsilicateNiBr₂·glyme (5)dtbbpy (10)2-(Benzylthio)-3-cyclohexylpyridine65
3Phenylboronic acidNiBr₂·glyme (5)dtbbpy (10)2-(Benzylthio)-3-phenylpyridine78
44-Methoxyphenylboronic acidNiBr₂·glyme (5)dtbbpy (10)2-(Benzylthio)-3-(4-methoxyphenyl)pyridine75

Conditions: this compound (0.1 mmol), coupling partner (1.5 equiv), photocatalyst (Ir(ppy)₂-(dtbbpy)PF₆, 1 mol%), Ni catalyst, and ligand in a suitable solvent under an inert atmosphere with blue LED irradiation.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Confirmation

No published experimental ¹H NMR data for 2-(Benzylthio)-3-bromopyridine could be located.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

No published experimental ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

There is no available research detailing the use of two-dimensional NMR techniques for the structural analysis of this compound.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No published experimental Infrared (IR) spectra for this compound could be located.

Raman Spectroscopy for Molecular Vibrations

No published experimental Raman spectra for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the calculated molecular weight confirms its elemental composition.

The key mass spectrometric data for the compound are presented below.

PropertyValueReference
Molecular FormulaC₁₂H₁₀BrNS
Molecular Weight280.19 g/mol peerj.com
Exact Mass278.97173 Da peerj.com

Detailed experimental studies on the specific fragmentation pattern of this compound are not extensively available in the surveyed scientific literature. However, a general fragmentation analysis would likely involve the cleavage of the benzylic C-S bond, which is typically weak. This would be expected to produce a prominent benzyl (B1604629) cation (C₇H₇⁺) at an m/z of 91. Another significant fragmentation pathway would likely be the loss of the bromine atom, followed by further degradation of the pyridine (B92270) ring structure.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's structure and intermolecular interactions.

A review of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time. Such a study would be necessary to conclusively determine its solid-state conformation and supramolecular assembly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote electrons from a ground state to an excited state, often involving π → π* and n → π* transitions in aromatic and heterocyclic systems.

Specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivity values, are not reported in the available literature. A theoretical analysis suggests that the spectrum would be characterized by absorptions stemming from the electronic systems of the pyridine ring and the benzyl group. The presence of the sulfur atom (thioether linkage) and the bromine atom would be expected to influence the position and intensity of these absorption bands.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT has become a standard method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like 2-(Benzylthio)-3-bromopyridine, which has several rotatable bonds, this process includes a conformational analysis to identify the global minimum energy conformer. nih.gov

Studies on related molecules, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, have compared different DFT functionals and basis sets to find the most accurate methods. For instance, a comparative study found that the B3PW91 functional with the 6-31++G(d,p) basis set provided the most accurate structure determination when compared to single-crystal X-ray diffraction data. researchgate.net Another common and effective combination for optimizing pyridine (B92270) derivatives is the B3LYP functional with basis sets like 6-311G(d,p) or cc-pVTZ. science.gov

The optimization of this compound would yield key structural parameters. Based on data from analogous structures, a table of expected bond lengths and angles can be projected.

Table 1: Projected Optimized Geometrical Parameters for this compound This table is illustrative, based on typical values for substituted pyridines and benzylthio compounds found in computational studies.

ParameterBond/AngleProjected Value
Bond Lengths C-Br~1.90 Å
C-S~1.78 Å
S-CH₂~1.85 Å
C=N (pyridine)~1.34 Å
C-C (pyridine)~1.39 Å
Bond Angles C-S-CH₂~103°
Br-C-C~119°
C-N-C (pyridine)~117°
Dihedral Angle C(pyridine)-S-CH₂-C(benzyl)~70-90°

DFT calculations are routinely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies are crucial for assigning the various stretching and bending modes in experimental Infrared (IR) and Raman spectra. For related bromopyridine derivatives, studies have shown a good correlation between experimental frequencies and theoretical ones computed at the B3LYP/cc-pVTZ level. science.gov It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.netscience.gov For this compound, characteristic peaks would include the C-Br stretch, C-S stretch, and various pyridine ring C-H and C-N vibrational modes.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Bromopyridine Derivative Based on data for 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine. science.gov

AssignmentCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503420
C-H Stretch (Aromatic)31003095
C=O Stretch17501745
C=N Stretch (Pyridine)16051600
C-Br Stretch680675

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting NMR chemical shifts (¹H and ¹³C). science.gov Good correlations have been found between GIAO-calculated shielding tensors and experimental chemical shifts for similar molecules in solution. science.gov Such calculations would be instrumental in assigning the complex spectra of this compound.

Pyridine is a classic aromatic heterocycle. libretexts.orglibretexts.org Its aromaticity stems from a cyclic, planar ring of sp²-hybridized atoms with six delocalized π-electrons, fulfilling Hückel's rule (4n+2 π electrons). libretexts.orgpressbooks.pub The nitrogen atom is sp²-hybridized, contributing one electron to the π-system. pressbooks.pub Its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system. pressbooks.pub

Computational methods can quantify the aromaticity of the pyridine ring in this compound. Techniques like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are often employed. NICS calculations measure the magnetic shielding at the center of the ring; a significant negative value is indicative of aromatic character. The substituents—a bromine atom and a benzylthio group—are expected to influence the electron distribution and potentially modulate the degree of aromaticity, but would not disrupt the fundamental aromatic nature of the pyridine core.

Reaction Mechanism Studies and Energy Profiles

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing insights into reaction pathways and predicting reactivity.

Understanding a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are a key tool for locating TS structures and calculating the associated activation energy, which determines the reaction rate.

For this compound, a key reaction of interest is the substitution or cross-coupling at the C-Br bond. Computational modeling of related reactions, such as the photoredox/nickel dual-catalyzed cross-coupling of aryl bromides, has been used to elucidate the mechanism, including the structures of intermediates and transition states. acs.org Such studies can reveal how factors like solvent and ligand structure influence the energy profile of the reaction. For example, polar aprotic solvents are known to enhance reaction rates by stabilizing charged transition states. A computational study of a potential reaction, like a Suzuki or Buchwald-Hartwig coupling, would involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The region of the molecule where the HOMO is localized indicates the likely site of electrophilic attack.

LUMO: The energy of the LUMO relates to the ability to accept electrons (electrophilicity). The location of the LUMO indicates the likely site of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

In studies of related bromopyridine derivatives, FMO analysis has been used to understand molecular stability and reactivity. science.govnih.gov For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-systems of the pyridine and benzyl (B1604629) rings. The LUMO is likely to be localized on the pyridine ring, particularly on the carbon atoms adjacent to the electron-withdrawing nitrogen and the bromine-substituted carbon, making these sites susceptible to nucleophilic attack.

Table 3: Projected Frontier Molecular Orbital Energies for a Substituted Bromopyridine This table is illustrative, based on typical values from DFT calculations on similar molecules. science.govnih.gov

ParameterProjected Energy Value (eV)Implication
E(HOMO) ~ -6.5 eVModerate electron-donating ability
E(LUMO) ~ -1.5 eVSusceptible to electron acceptance
Energy Gap (ΔE) ~ 5.0 eVHigh kinetic stability

This analysis provides a theoretical foundation for predicting how this compound will behave in various chemical reactions, guiding synthetic efforts and further research.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

A comprehensive review of publicly available scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for exploring the conformational landscape and non-covalent interactions of molecules, this particular compound does not appear to have been the subject of such detailed computational analysis in published research.

Development and Validation of Computational Models

The development and validation of specific computational models for this compound are not documented in the accessible scientific literature. The process of creating reliable computational models typically involves selecting appropriate theoretical levels, such as Density Functional Theory (DFT) with a suitable functional and basis set, and validating the model against experimental data.

For substituted pyridines in general, researchers have developed and validated computational models to predict various properties. acs.orgacs.orgnih.gov These models are often benchmarked against experimental data for properties like pKa, bond lengths, vibrational frequencies, and NMR chemical shifts. acs.orgresearchgate.net Validation might involve comparing calculated values with those obtained from techniques like X-ray crystallography. researchgate.net A validated model for this compound would allow for the accurate prediction of its electronic structure, reactivity, and other chemical properties. The absence of such a specific, validated model for this compound limits the ability to perform reliable in silico predictions of its behavior.

Due to the lack of specific research, no data tables with detailed research findings for this compound can be generated.

Applications and Scaffold Potential in Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the bromine and sulfur substituents on the pyridine (B92270) ring allows for a variety of chemical transformations, making 2-(benzylthio)-3-bromopyridine a key intermediate in the synthesis of complex molecules. Its utility as a versatile building block is demonstrated in its application in the creation of diverse heterocyclic systems.

The presence of the bromine atom on the pyridine ring of this compound allows for its participation in various coupling reactions, a cornerstone of modern organic synthesis. For instance, it can serve as a substrate in reactions like the Heck and Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.org These reactions are instrumental in attaching other molecular fragments to the pyridine core, leading to the assembly of more complex heterocyclic structures.

The benzylthio group can also be manipulated. For example, the thiol functional group can be introduced to a pyridine ring through a process involving oxidation to the N-oxide followed by substitution. chempanda.com This reactivity, combined with the reactions possible at the bromine-substituted position, provides chemists with multiple avenues to construct elaborate pyridine-containing molecules. The strategic combination of these reactions enables the synthesis of a wide array of derivatives with potential applications in various fields, including materials science and medicinal chemistry.

A significant application of this compound and related structures is in the synthesis of fused ring systems, particularly thienopyridines. igi-global.com Thienopyridines are a class of sulfur-containing heterocyclic compounds where a thiophene (B33073) ring is fused to a pyridine ring. igi-global.com These structures are of great interest due to their presence in a number of FDA-approved drugs and their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netresearchgate.net

The synthesis of thienopyridines can be achieved through various strategies. One common approach involves the intramolecular cyclization of appropriately substituted pyridine precursors. igi-global.com For instance, the Thorpe-Ziegler cyclization of 2-(alkylthio)-pyridine-3-carbonitriles is a known method for creating the thieno[2,3-b]pyridine (B153569) framework. researchgate.net While direct examples using this compound are not explicitly detailed in the provided search results, its structural motifs are highly relevant to these synthetic strategies. The bromo- and thioether-substituted pyridine core provides the necessary functionalities that, through a series of reactions, can be converted into the precursors required for such cyclizations. For example, the bromine atom can be replaced with a cyano group, and the benzylthio group can be modified to facilitate the ring-closing reaction, ultimately leading to the desired thienopyridine scaffold.

Scaffold Potential in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. The incorporation of a benzylthio and a bromo substituent, as seen in this compound, offers additional vectors for chemical modification, enhancing its potential for the development of new therapeutic agents.

Design and Synthesis of Bioactive Analogs

The core structure of this compound serves as an excellent starting point for the design and synthesis of bioactive analogs. mdpi.com By systematically modifying the substituents on the pyridine ring, medicinal chemists can explore the structure-activity relationships (SAR) of a compound series. For example, the benzyl (B1604629) group of the benzylthio moiety can be replaced with other aryl or alkyl groups to probe the effect of steric and electronic properties on biological activity. Similarly, the bromine atom can be used as a handle for introducing a wide variety of functional groups through cross-coupling reactions, leading to a diverse library of analogs.

This approach has been successfully applied to other substituted pyridines. For instance, derivatives of thienopyridine have been shown to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties. researchgate.net The synthesis of analogs is a crucial step in optimizing the potency and selectivity of a lead compound, as well as improving its pharmacokinetic properties.

Incorporation into Privileged Pharmacophores for Drug Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridine ring is a key component of many pharmacophores, and the ability to functionalize it at multiple positions, as offered by this compound, is highly valuable in drug discovery. researchgate.net

The benzylthio and bromo groups can act as handles to append other pharmacophoric elements, allowing for the construction of molecules that can interact with specific biological targets. For example, the benzylthio group could be incorporated into a larger molecular entity designed to bind to a hydrophobic pocket in a protein, while the bromine atom could be replaced with a hydrogen bond donor or acceptor to interact with a polar region of the binding site. This modular approach to drug design, facilitated by versatile building blocks like this compound, allows for the rational exploration of chemical space and the development of novel drug candidates.

Exploration for Specific Biological Targets as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. smolecule.com They are essential tools for target validation and for understanding the physiological roles of proteins and other biomolecules. smolecule.com The structural features of this compound make it and its derivatives suitable candidates for development as chemical probes. smolecule.com

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of heteroatomic compounds, particularly those containing nitrogen and sulfur, is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. vu.lt Future research on 2-(Benzylthio)-3-bromopyridine should prioritize the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. vu.ltresearchgate.net

Current synthetic approaches often rely on traditional multi-step procedures which may involve harsh conditions or generate significant waste. sioc-journal.cn A key future direction is the design of one-pot, atom-economical processes. vu.lt For instance, developing a one-pot, three-component reaction involving 2,3-dibromopyridine, benzyl (B1604629) mercaptan, and a subsequent coupling partner could streamline the synthesis of derivatives, minimizing purification steps and solvent usage. Inspired by methods used for related compounds, exploring base-free or novel catalytic systems for the initial thioetherification could offer greener alternatives. sioc-journal.cn

Furthermore, the principles of sustainable chemistry can be applied by investigating:

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry to reduce reaction times and energy consumption.

Greener Solvents: Replacing conventional organic solvents with aqueous media, ionic liquids, or deep eutectic solvents. researchgate.net

Catalyst Innovation: Developing recyclable or biodegradable catalysts for the key synthetic steps.

A comparison of potential synthetic strategies is outlined in Table 1.

FeatureCurrent Methods (Typical)Future Sustainable Routes (Proposed)
Approach Multi-step synthesisOne-pot, multi-component reactions
Reagents Stoichiometric bases, traditional solventsCatalytic systems, green solvents (e.g., water)
Efficiency Moderate yields, multiple workupsHigh atom economy, simplified purification
Waste Significant solvent and reagent wasteMinimized waste streams

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the C-Br bond, amenable to cross-coupling, and the C-S bond. Future research should aim to uncover novel reactivity beyond standard transformations.

A significant area for exploration is the selective functionalization through advanced catalytic methods. The development of photoredox and dual catalytic systems offers a paradigm shift from traditional thermal reactions. acs.org For example, a photoredox/nickel dual catalysis approach, which has been successful in Csp³–Csp² cross-coupling, could be adapted. acs.org This could enable the coupling of the benzylthio moiety's benzylic position or the pyridine (B92270) ring under exceptionally mild conditions. Researchers could also investigate the serendipitous thioetherification processes observed in similar catalytic systems, potentially leading to novel sulfur-based functionalization pathways. acs.org

Further avenues for investigation include:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the C-Br or C-S bond, or even the C-H bonds on the pyridine or benzyl rings. This would provide a powerful tool for building molecular complexity in a controlled manner. acs.org

Halogen Dance Reactions: Investigating whether the bromine atom can be induced to migrate to other positions on the pyridine ring under specific basic conditions, a known phenomenon in halogenated aromatics.

Directed Metalation: Using the existing substituents to direct C-H activation at other positions on the pyridine ring, opening up new avenues for substitution. acs.org

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides an invaluable tool for understanding and predicting chemical behavior. For this compound, advanced computational studies can accelerate the discovery of new reactions and applications. While Density Functional Theory (DFT) studies have been used to analyze the structure and vibrational spectra of related benzylthio-pyridine derivatives, there is vast potential for more sophisticated modeling. researchgate.net

Future computational work should focus on:

Predictive Reaction Modeling: Employing high-level DFT calculations to model transition states and reaction pathways for potential cross-coupling and functionalization reactions. This can help in catalyst selection and reaction optimization by predicting activation energies and potential side products. acs.org As shown in studies on related systems, comparing different levels of theory (e.g., B3LYP vs. B3PW91) and basis sets (e.g., LanL2DZ vs. 6-31++G(d,p)) is crucial for obtaining accurate predictions of structure and reactivity. researchgate.net

Machine Learning for Property Prediction: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. By calculating a range of topological and quantum-chemical descriptors, machine learning algorithms could be trained to predict the compound's potential biological activity, material properties, or reactivity in different chemical environments. nih.govpreprints.org

Mechanism Elucidation: Simulating complex catalytic cycles, such as those in photoredox/nickel dual catalysis, to understand the role of intermediates, including radical species and high-valent metal complexes. acs.org

A summary of computational approaches and their potential applications is presented in Table 2.

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT) Reaction MechanismElucidate transition states and intermediates in novel catalytic cycles. acs.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Photophysical PropertiesPredict absorption and emission spectra for materials science applications.
Molecular Dynamics (MD) Material ScienceSimulate the behavior of the molecule within a polymer matrix or on a surface.
Machine Learning/QSAR Drug/Materials DiscoveryPredict biological activity or material properties based on molecular descriptors. nih.govpreprints.org

Expansion of Applications in Catalysis and Materials Science

The unique combination of a soft thioether donor, a nitrogen heteroatom, and a reactive handle (the bromo group) makes this compound an attractive, yet underexplored, building block for functional molecules.

In Catalysis: Pyridine-containing ligands are ubiquitous in transition metal catalysis. mdpi.com Future work could explore the synthesis of novel bidentate or pincer ligands derived from this compound. The sulfur and nitrogen atoms could coordinate to a metal center, with the rest of the scaffold being tunable to influence the steric and electronic properties of the resulting catalyst. Such catalysts could be screened for a variety of transformations, including polymerization, hydrogenation, and cross-coupling reactions. mdpi.com

In Materials Science: The pyridine ring is a component of many electro-active and photo-active materials. The C-Br bond on this compound serves as a synthetic anchor for incorporation into larger conjugated systems via reactions like Suzuki or Heck coupling. wikipedia.orgwiley-vch.de This could lead to the development of:

Organic Light-Emitting Diodes (OLEDs): Creating novel emitters or host materials by incorporating the pyridylthioether moiety into larger π-conjugated structures.

Organic Photovoltaics (OPVs): Using the compound as a building block for donor or acceptor materials in solar cells.

Sensors: Functionalizing the scaffold to create chemosensors where binding of an analyte to the thioether or pyridine moiety modulates the photophysical properties of the molecule.

The potential for this compound in materials science is supported by the broad use of related stilbene (B7821643) and pyridine derivatives in dyes, optical brighteners, and other functional materials. wiley-vch.de

Q & A

Q. How can researchers optimize the synthesis of 2-(benzylthio)-3-bromopyridine derivatives for improved yields?

Methodological Answer: Optimization involves systematic screening of reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, in analogous systems, electron-withdrawing or -donating substituents on aromatic aldehydes significantly influence yields (e.g., using S-benzylisothiourea hydrochloride as a precursor) . Reaction conditions like pH, stoichiometry of reagents, and reaction time should be iteratively adjusted. Data from fractional factorial experiments can identify critical factors, while HPLC or GC-MS monitors purity and intermediates .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation, particularly for distinguishing between 3-bromo and 5-bromo isomers . FT-IR spectroscopy helps identify functional groups like C-S and C-Br bonds . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer: Leverage PubChem or ChEMBL databases to identify structural analogs and their reported bioactivities (e.g., antimicrobial or kinase inhibition). Perform in vitro assays such as enzyme inhibition studies or cell viability assays (e.g., MTT). For example, derivatives of benzylthio-pyridines have been screened against cancer cell lines, with IC₅₀ values correlated to substituent electronic effects .

Advanced Research Questions

Q. How can regioselectivity challenges in 3-bromo vs. 5-bromo substitution be addressed during functionalization?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., pyridyl nitrogen) or transition-metal catalysts (e.g., Pd or Ni) to favor C-4 or C-5 substitution. For instance, base-catalyzed isomerization of 3-bromopyridine derivatives can shift bromine to the 5-position under controlled conditions . Computational tools (DFT) predict transition-state energies to guide reaction design .

Q. How can machine learning reduce experimental burden in optimizing reaction conditions for this compound synthesis?

Methodological Answer: Active learning algorithms iteratively prioritize high-impact experiments based on uncertainty sampling. For example, in Suzuki coupling optimizations, models trained on datasets with >60% zero-yield reactions can predict productive conditions while minimizing lab work . Bayesian optimization balances exploration (new conditions) and exploitation (high-yield regions), reducing trials by 40–60% in similar systems .

Q. What strategies resolve contradictions in reported yield data for benzylthio-pyridine derivatives?

Methodological Answer: Analyze discrepancies via error decomposition:

  • Systematic errors : Compare solvent purity, catalyst lot variability, or equipment calibration.
  • Stochastic errors : Replicate experiments under identical conditions; use statistical tests (e.g., t-tests) to assess significance.
    For example, high-yield reactions may exhibit greater variability due byproduct formation, requiring HPLC-coupled kinetic studies to identify side reactions .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Br and C-S bonds, predicting susceptibility to oxidative addition in Pd-catalyzed couplings. Molecular dynamics simulations model solvent effects on transition states. For instance, Ni catalysts favor C-S bond activation in thioether-containing substrates, as shown in ethylene oligomerization studies .

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